(E)-N-([2,3'-bipyridin]-3-ylmethyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide
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Overview
Description
(E)-N-([2,3’-bipyridin]-3-ylmethyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide is a complex organic compound that features a bipyridine moiety and a benzo[d][1,3]dioxole group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-([2,3’-bipyridin]-3-ylmethyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide typically involves a multi-step processThe final step involves the formation of the acrylamide moiety under specific reaction conditions, such as the use of a base like triethylamine and a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-N-([2,3’-bipyridin]-3-ylmethyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the bipyridine moiety, using reagents like sodium methoxide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and bases (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
(E)-N-([2,3’-bipyridin]-3-ylmethyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide has several scientific research applications:
Chemistry: It can be used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound may serve as a probe in biochemical assays to study protein-ligand interactions.
Industry: It can be utilized in the synthesis of advanced materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of (E)-N-([2,3’-bipyridin]-3-ylmethyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide involves its interaction with molecular targets such as enzymes or receptors. The bipyridine moiety can coordinate with metal ions, influencing the compound’s reactivity and binding affinity. The benzo[d][1,3]dioxole group may interact with hydrophobic pockets in proteins, enhancing binding specificity .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A simpler bipyridine derivative used as a ligand in coordination chemistry.
4,4’-Dimethyl-2,2’-dipyridyl: Another bipyridine derivative with methyl groups that influence its chemical properties.
Benzo[d][1,3]dioxole: The core structure present in the compound, known for its aromatic stability and electronic properties.
Uniqueness
(E)-N-([2,3’-bipyridin]-3-ylmethyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide is unique due to the combination of its bipyridine and benzo[d][1,3]dioxole moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from simpler bipyridine or benzo[d][1,3]dioxole derivatives.
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[(2-pyridin-3-ylpyridin-3-yl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3/c25-20(8-6-15-5-7-18-19(11-15)27-14-26-18)24-13-17-4-2-10-23-21(17)16-3-1-9-22-12-16/h1-12H,13-14H2,(H,24,25)/b8-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMVCAXDJFUTZOK-SOFGYWHQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)NCC3=C(N=CC=C3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NCC3=C(N=CC=C3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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